molecular formula C17H13N5O B13364090 N-(3-cyanophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-cyanophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13364090
M. Wt: 303.32 g/mol
InChI Key: ACOKHMVEBGPJQW-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with a complex structure that includes a triazole ring, a cyanophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-cyanophenyl isocyanate with 4-methylphenyl hydrazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(3-cyanophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and cyanophenyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
  • N-(3-cyanophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Uniqueness

N-(3-cyanophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

N-(3-cyanophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13N5O/c1-12-5-7-15(8-6-12)22-11-19-16(21-22)17(23)20-14-4-2-3-13(9-14)10-18/h2-9,11H,1H3,(H,20,23)

InChI Key

ACOKHMVEBGPJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C#N

Origin of Product

United States

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